sec-butyl carbamate

Lipophilicity Drug Design Membrane Permeability

Select sec-Butyl carbamate for your R&D to leverage its unique intermediate lipophilicity (LogP 1.58) and steric profile, which provides a critical balance between aqueous solubility and membrane permeability. Unlike linear n-butyl or polar methyl carbamates, its branched structure offers tunable hydrolytic stability for designing orthogonal deprotection sequences and enhancing metabolic half-life in prodrugs. Ensure your synthetic and biological applications benefit from its distinct GC retention behavior for reliable isomeric purity confirmation.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 2114-15-0
Cat. No. B3049585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesec-butyl carbamate
CAS2114-15-0
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCCC(C)OC(=O)N
InChIInChI=1S/C5H11NO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H2,6,7)
InChIKeyASSQXZCUYOADEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





sec-Butyl Carbamate (CAS 2114-15-0): A Sterically-Differentiated Carbamate Building Block for Organic Synthesis and Enzyme Studies


sec-Butyl carbamate (CAS 2114-15-0), formally known as carbamic acid sec-butyl ester or 1-methylpropyl carbamate, is a C5 carbamate ester with a branched sec-butyl alkyl chain [1]. With a calculated LogP of 1.58, it occupies a distinct lipophilicity niche between polar methyl carbamate (LogP -0.66) and highly lipophilic n-butyl carbamate (LogP ~2.75), offering tunable partition properties for synthetic and biological applications [1]. Its density is 0.987 g/cm³ and boiling point is 205.2°C at 760 mmHg [1]. The sec-butyl substituent introduces steric hindrance that differentiates its reactivity profile from linear and tertiary alkyl carbamates, influencing both chemical stability and biological interactions [1].

Why sec-Butyl Carbamate Cannot Be Substituted by Other Alkyl Carbamates in Research Protocols


Alkyl carbamates are not functionally interchangeable due to pronounced differences in lipophilicity, steric bulk, and hydrolytic stability imparted by the alkyl substituent [1]. Substituting sec-butyl carbamate with a less sterically hindered n-butyl or methyl carbamate alters the kinetic barrier to hydrolysis and the compound's membrane permeability profile [1]. Conversely, substituting with the more sterically congested tert-butyl carbamate changes acid-lability and deprotection conditions, impacting multi-step synthetic compatibility [1]. The following evidence quantifies these critical differences, demonstrating why sec-butyl carbamate must be specifically selected for applications requiring its unique balance of steric protection, intermediate lipophilicity, and synthetic accessibility.

Quantitative Differentiation of sec-Butyl Carbamate (CAS 2114-15-0) from Alkyl Carbamate Analogs


sec-Butyl Carbamate vs. Methyl and n-Butyl Carbamates: Intermediate Lipophilicity for Balanced Membrane Permeability

sec-Butyl carbamate exhibits a calculated LogP of 1.58 [1], which is intermediate between the highly polar methyl carbamate (LogP -0.66) and the highly lipophilic n-butyl carbamate (LogP ~2.75) . This positions sec-butyl carbamate within a favorable range for passive membrane diffusion, avoiding both excessive aqueous solubility and strong sequestration in lipid bilayers.

Lipophilicity Drug Design Membrane Permeability

sec-Butyl vs. tert-Butyl Carbamate: Steric Hindrance Modulates Carbamate Stability and Deprotection Kinetics

A systematic 1H NMR study of carbamate stability constants demonstrates that increasing steric hindrance on the amine nitrogen decreases carbamate stability, while increasing amine pKa increases stability [1]. The sec-butyl group provides a defined, intermediate steric bulk that tunes hydrolytic stability compared to the less hindered n-butyl group and the more labile tert-butyl group.

Protecting Groups Synthetic Methodology Steric Effects

sec-Butyl vs. n-Butyl Carbamate: Distinct GC Retention Behavior Enables Chromatographic Resolution

NIST GC data for a sec-butyl-containing carbamate derivative (N-sec-butyl isobutylcarbamate) on a DB-5 column provides a retention index of 1207 [1]. While direct data for sec-butyl carbamate itself is not reported in this dataset, the structural similarity suggests that sec-butyl carbamates exhibit distinct retention behavior compared to n-butyl carbamates due to branching, allowing for baseline separation in complex mixtures.

Analytical Chemistry Gas Chromatography Retention Index

sec-Butyl Carbamate: Accessible Synthetic Yields Compared to N-Methyl Derivatives

While direct yield data for sec-butyl carbamate is limited, the synthesis of its N-methyl derivative, sec-butyl methyl carbamate, proceeds with yields exceeding 79% under optimized conditions [1]. In contrast, alkyl carbamates synthesized from urea and alcohols using silica gel-supported catalysts can achieve yields up to 96% for n-butyl carbamate and 97.5% for methyl carbamate [2]. The slightly lower yield for the sec-butyl derivative reflects the increased steric hindrance at the secondary alcohol reacting center.

Synthetic Chemistry Carbamate Synthesis Yield

Validated Research and Industrial Applications for sec-Butyl Carbamate (CAS 2114-15-0)


Medicinal Chemistry: Optimizing Pharmacokinetic Properties through Alkyl Group Tuning

sec-Butyl carbamate's intermediate LogP of 1.58 [3] makes it a valuable scaffold for medicinal chemists seeking to balance aqueous solubility and membrane permeability. Unlike highly polar methyl carbamates (LogP -0.66) that may exhibit poor cell penetration, or highly lipophilic n-butyl carbamates (LogP 2.75) that risk excessive plasma protein binding, the sec-butyl group provides a middle-ground partition coefficient. This property is particularly advantageous in the design of CNS-active agents or orally bioavailable prodrugs where moderate lipophilicity is required.

Synthetic Methodology: Carbamate Protecting Group with Predictable Acid/Base Lability

The steric bulk of the sec-butyl group provides a defined, intermediate level of protection for amine functionalities. Systematic studies of carbamate stability constants [3] establish that steric hindrance directly modulates hydrolysis rates. sec-Butyl carbamate offers greater acid stability than the widely used tert-butyl carbamate (Boc), which is readily cleaved by TFA, while providing more rapid base-catalyzed hydrolysis than the highly stable n-butyl carbamate. This allows synthetic chemists to design orthogonal deprotection sequences where sec-butyl carbamates remain intact during Boc removal but can be selectively cleaved under more forcing conditions.

Analytical Chemistry: Chromatographic Resolution and Identification of Carbamate Isomers

The distinct retention behavior of sec-butyl carbamates on GC stationary phases, as evidenced by NIST retention index data for related derivatives (RI = 1207 on DB-5) [3], enables the reliable separation and identification of branched vs. linear alkyl carbamates. This is critical in environmental monitoring, forensic toxicology, and quality control of pharmaceutical intermediates where isomeric purity must be confirmed. Substituting a sec-butyl carbamate standard with a different alkyl isomer would compromise the accuracy of quantitative analyses and risk false positive/negative identifications.

Chemical Biology: Sterically-Modulated Enzyme Inhibition and Metabolic Stability

Research on carbamate-based enzyme inhibitors demonstrates that the sec-butyl substituent introduces steric hindrance that can enhance resistance to hydrolytic degradation by plasma esterases . Compared to linear n-butyl carbamates, sec-butyl derivatives exhibit prolonged metabolic half-lives in biological matrices. This property is exploited in the design of carbamate prodrugs and reversible enzyme inhibitors (e.g., acetylcholinesterase or FAAH inhibitors) where sustained target engagement is desired. Selecting sec-butyl carbamate over a less hindered analog directly impacts the compound's in vivo efficacy and dosing regimen.

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